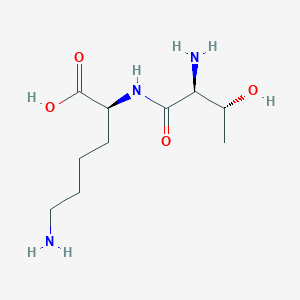![molecular formula C13H31N3 B14710845 N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine CAS No. 13320-28-0](/img/structure/B14710845.png)
N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to a butyl chain, which is further connected to a trimethylbutane-1,4-diamine structure. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine typically involves the reaction of 4-dimethylaminobutyraldehyde with trimethylbutane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N1-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine is often carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are conducted under controlled temperatures and often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a component in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of N1-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide: Known for its trypanocidal activity and mitochondrial dysfunction induction.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
Uniqueness
N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
13320-28-0 |
|---|---|
Molekularformel |
C13H31N3 |
Molekulargewicht |
229.41 g/mol |
IUPAC-Name |
N'-[4-(dimethylamino)butyl]-N,N,N'-trimethylbutane-1,4-diamine |
InChI |
InChI=1S/C13H31N3/c1-14(2)10-6-8-12-16(5)13-9-7-11-15(3)4/h6-13H2,1-5H3 |
InChI-Schlüssel |
PUWDWECPAQEPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCN(C)CCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


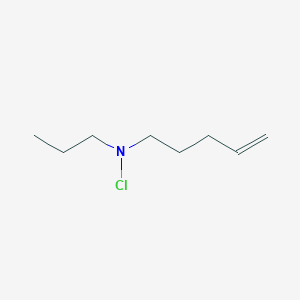
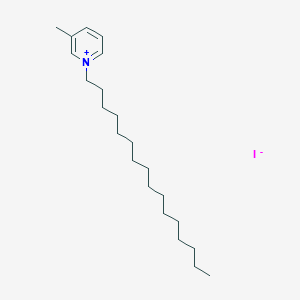
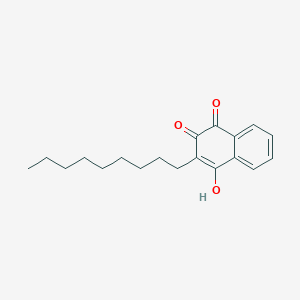



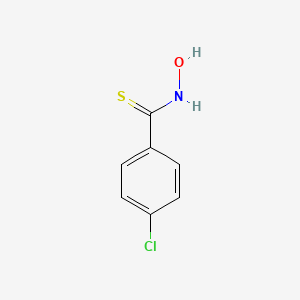



![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
